molecular formula C15H14O3S B11723210 3-(4-Ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid

3-(4-Ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid

Katalognummer: B11723210
Molekulargewicht: 274.3 g/mol
InChI-Schlüssel: PZCSQTLUNYNINW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid is a compound that features a thiophene ring and an ethoxyphenyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid typically involves the condensation of 4-ethoxybenzaldehyde with thiophene-2-carboxylic acid under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-(4-Ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4-Ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene: A simpler analog with a five-membered ring containing sulfur.

    4-Ethoxybenzaldehyde: A precursor in the synthesis of the compound.

    Thiophene-2-carboxylic acid: Another precursor used in the synthesis.

Uniqueness

3-(4-Ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid is unique due to its combination of a thiophene ring and an ethoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C15H14O3S

Molekulargewicht

274.3 g/mol

IUPAC-Name

3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid

InChI

InChI=1S/C15H14O3S/c1-2-18-12-7-5-11(6-8-12)10-13(15(16)17)14-4-3-9-19-14/h3-10H,2H2,1H3,(H,16,17)

InChI-Schlüssel

PZCSQTLUNYNINW-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.